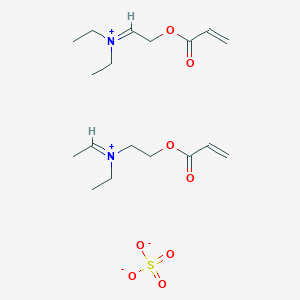

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate

Description

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate is a quaternary ammonium salt characterized by two diethylammonium groups each attached to a 2-(acryloyloxy)ethyl moiety, with a sulfate counterion. Its structure combines ionic functionality with reactive acryloyl groups, making it a candidate for applications in polymer chemistry, such as crosslinking agents or ionic monomers. The acryloyloxy groups enable participation in radical polymerization, while the sulfate ion enhances solubility in polar solvents .

Properties

CAS No. |

63623-23-4 |

|---|---|

Molecular Formula |

C18H32N2O8S |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

diethyl(2-prop-2-enoyloxyethylidene)azanium;ethyl-ethylidene-(2-prop-2-enoyloxyethyl)azanium;sulfate |

InChI |

InChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |

InChI Key |

JBXPJQAVYKQRKT-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+](=CCOC(=O)C=C)CC.CC[N+](=CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Acrylate Ester

- Reactants : Acrylic acid and ethylene glycol.

- Conditions : Acidic catalysis (e.g., sulfuric acid as a catalyst).

- Reaction :

$$

\text{CH}2=\text{CHCOOH} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{CH}2=\text{CHCOOCH}2\text{CH}2\text{OH} + \text{H}_2\text{O}

$$ - Outcome : Formation of 2-(acryloyloxy)ethyl alcohol.

Step 2: Introduction of Diethylammonium Groups

- Reactants : Tertiary amine (diethylamine) and acrylate ester.

- Conditions : Controlled temperature (50–70°C) in an inert atmosphere to prevent side reactions.

- Reaction :

$$

\text{CH}2=\text{CHCOOCH}2\text{CH}2\text{OH} + (\text{C}2\text{H}5)2\text{NH} \rightarrow (\text{C}2\text{H}5)2\text{NCH}2\text{CH}_2\text{OCOCH}=\text{CH}

$$ - Outcome : Formation of diethylammonium acrylate derivative.

Step 3: Sulphate Salt Formation

- Reactants : Sulfuric acid or ammonium sulfate.

- Conditions : Reaction carried out at room temperature with stirring for uniform mixing.

- Reaction :

$$

2(\text{C}9\text{H}{16}\text{NO}3) + \text{H}2\text{SO}4 \rightarrow (\text{C}9\text{H}{16}\text{NO}3)2\cdot \text{SO}4

$$ - Outcome : Formation of this compound.

Optimization Parameters

To achieve high yield and purity, the following parameters must be optimized:

- Temperature control during esterification and quaternization reactions to avoid decomposition.

- Use of inert atmosphere , such as nitrogen, to prevent oxidation of acrylates.

- Purification techniques , including recrystallization or column chromatography, to remove impurities.

Data Table: Reaction Conditions

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| Acrylate Ester Formation | Acrylic acid, ethylene glycol | Acidic catalysis, ~80°C | 2-(Acryloyloxy)ethyl alcohol |

| Quaternization | Acrylate ester, diethylamine | Inert atmosphere, ~60°C | Diethylammonium acrylate derivative |

| Sulphate Salt Formation | Diethylammonium derivative, H₂SO₄ | Room temperature stirring | This compound |

Chemical Reactions Analysis

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate undergoes various chemical reactions, including:

Polymerization: The acrylate groups can undergo free radical polymerization to form polymers.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethylammonium group.

Hydrolysis: Under acidic or basic conditions, the ester bonds in the compound can be hydrolyzed to form the corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate has diverse applications, including:

- Antimicrobial Coatings Research indicates it exhibits antimicrobial properties, making it suitable for coatings requiring biocidal action. Its mechanism involves disrupting microbial cell membranes, which is effective against various bacteria and fungi.

- Drug Delivery Systems Studies suggest potential applications in drug delivery due to its biocompatibility and ability to form hydrogels. It can interact with biological membranes, influencing cell permeability and enhancing drug solubility and bioavailability by forming complexes with certain drugs.

Nucleic Acid Delivery

Charge-converting nanocarriers are being explored for the successful delivery of nucleic acids . this compound may be useful in such applications. Charge neutralizing approaches, such as the CART (charge-altering releasable transporter) system, have demonstrated no alarming toxicity and high transfection efficacy in various cell lines . In vivo bioluminescence studies have shown observable luciferase activity even after 48 hours of intramuscular and tail vein injections with CART polyplexes .

Other potential applications

- Cosmetics Experimental design techniques can optimize the formulation development process of cosmetics . Raw materials can be assessed for their individual and interaction effects on rheological parameters, sensory attributes, and clinical efficacy .

- (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate can be analyzed using reverse phase (RP) HPLC with simple conditions . It is applicable for Mass-Spec (MS) with a substitution of formic acid for phosphoric acid in the mobile phase . It can be used for isolation impurities in preparative separation and is suitable for pharmacokinetics .

Mechanism of Action

The mechanism of action of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of hydrogels and other polymeric materials. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate and related compounds:

Key Differences and Implications

Substituent Effects

- Acryloyloxyethyl vs. Hydroxyethyl Groups : The acryloyloxyethyl groups in the target compound enable covalent crosslinking via radical polymerization, unlike hydroxyethyl-substituted analogues (e.g., CAS 94213-20-4), which lack polymerizable double bonds . This makes the target compound suitable for creating durable polymer networks.

- Diethylammonium vs.

Counterion Effects

- Sulfate vs. Chloride : The sulfate ion (SO₄²⁻) provides stronger ionic interactions than chloride (Cl⁻), increasing thermal stability and reducing hygroscopicity .

- Sulfate vs. Sulphite : Sulphite (SO₃²⁻) in compounds like bis[(2-hydroxyethyl)ammonium] sulphite (CAS 154-45-0) is prone to oxidation, limiting its use in oxidative environments compared to sulfate-based salts .

Research Findings and Performance Data

Thermal Stability

Solubility

Reactivity in Polymerization

Biological Activity

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate (CAS Number: 63623-23-4) is a quaternary ammonium compound characterized by its unique structure, which includes two diethylammonium groups attached to a backbone of 2-(acryloyloxy)ethyl groups. Its molecular formula is C18H36N2O8S, with a molecular weight of approximately 440.55 g/mol. This compound is notable for its antimicrobial properties , which make it a candidate for various applications in coatings and drug delivery systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell lysis in susceptible organisms. This property is particularly useful in the development of biocidal coatings and materials designed to inhibit microbial growth.

- Cell Membrane Disruption : The compound's cationic nature allows it to interact with negatively charged microbial membranes, leading to structural destabilization and eventual cell death.

- Hydrogel Formation : Its ability to form hydrogels enhances its application in drug delivery systems, where it can encapsulate drugs and facilitate controlled release.

Applications in Drug Delivery

The biocompatibility of this compound makes it suitable for use in drug delivery systems. Studies suggest that it can form complexes with various drugs, improving their solubility and bioavailability.

Case Studies

- Antimicrobial Coatings : A study demonstrated the effectiveness of this compound in coatings applied to medical devices, significantly reducing bacterial colonization.

- Drug Delivery Systems : Research on hydrogel formulations incorporating this compound showed enhanced drug release profiles and improved therapeutic outcomes in vitro.

Interaction with Biological Membranes

The interaction of this compound with biological membranes has been extensively studied. It influences cell permeability and can lead to enhanced uptake of therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis((3-(acryloyloxy)-2,2-dimethylpropyl)dimethylammonium) sulphate | C20H40N2O8S | Contains dimethyl instead of diethyl groups, affecting solubility and biological activity. |

| Bis[2-(methacryloyloxy)ethyl] phosphate | C18H35O8P | Features methacrylate groups, leading to different polymerization characteristics. |

| (2-(Acryloyloxy)ethyl)diethylammonium hydrogen sulphate | C9H19NO6S | A simpler structure with only one diethylammonium group, impacting its reactivity and applications. |

Summary of Findings

This compound stands out due to its dual quaternary ammonium structure, enhancing its antimicrobial properties compared to similar compounds. Its versatility allows for applications not only in antimicrobial coatings but also in advanced drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.